(1,3-Dimesityl-1H-imidazol-3-ium-2-yl) copper chloride
Overview
Description
“(1,3-Dimesityl-1H-imidazol-3-ium-2-yl) copper chloride” is a complex that is assumed to have formed via the insertion of formaldehyde into the copper–carbon bond in an N-heterocyclic carbene complex of copper(I) chloride . The complex is used as a phosphine-free ligand in various metal-catalyzed coupling reactions .
Synthesis Analysis
The preparation of neutral mono-NHC complexes with the general formulae [Cu(NHC)Cl] is routine and straightforward with a variety of synthetic routes to such species available . One of the simplest routes is the reaction of imidazol(in)ium chloride with Cu2O under reflux conditions with no requirement for the exclusion of air and water .Molecular Structure Analysis
The structure of the binuclear molecule possesses a crystallographically centrosymmetric Cu2O2 central core with the O atoms bridging between the CuII atoms . The copper centres are further ligated by two chloride ligands, resulting in the CuII atoms residing in a distorted square-planar environment . The Cu—O bond lengths are shorter than those previously reported in structures with the same central Cu2O2 motif .Chemical Reactions Analysis
The complex is assumed to have formed via the insertion of formaldehyde into the copper–carbon bond in an N-heterocyclic carbene complex of copper(I) chloride . This reaction is significant in the landscape of inorganic and organometallic chemistry .Physical And Chemical Properties Analysis
The species formed are stable when they are isolated in the solid state but solutions show signs of oxidation upon standing for prolonged periods, especially when they are prepared in coordinating solvents such as THF or acetonitrile . The molecular weight of the complex is 403.4 g/mol.Scientific Research Applications
Benchtop Synthesis and Crystal Structure
A study by McLean et al. (2010) developed a simplified method for synthesizing N-heterocyclic carbene complexes of copper(I) chloride without requiring an inert atmosphere or dry solvents. The compound exhibited linear coordination around the copper(I) center, forming linear chains through intermolecular interactions. This approach could streamline the preparation of similar complexes for research and industrial applications (McLean et al., 2010).
Structural Diversity in Complexes
Research by Tulloch et al. (2001) highlighted the structural diversity attainable in pyridine N-functionalized carbene copper(I) complexes, showcasing different crystallization behaviors and molecular assemblies depending on conditions. This diversity is crucial for designing metal-organic frameworks and catalysts with tailored properties (Tulloch et al., 2001).
Gas Sorption Properties
Chen et al. (2011) described a copper(II) microporous framework demonstrating temperature-dependent selective gas sorption. This property is significant for applications in gas storage, separation, and environmental cleanup (Chen et al., 2011).
Fluorescence and Crystal Structures
Wu et al. (2010) synthesized two copper (imidazole) complexes and analyzed their crystal structures and fluorescence. These properties are of interest for developing fluorescent markers and sensors (Wu et al., 2010).
Potential Anticancer Compounds
Mirzaahmadi et al. (2019) synthesized new water-soluble thiosemicarbazones and their copper(II) complexes, showing promising anticancer activities. Such compounds are valuable for pharmaceutical research and the development of new therapeutics (Mirzaahmadi et al., 2019).
Future Directions
The chemistry of N-heterocyclic carbene (NHC) ligands is prominent within the landscape of inorganic and organometallic chemistry and this prominence looks set to continue . In particular, the chemistry with copper has resulted in an abundance of complexes that have proven to be effective catalysts for a range of organic transformations . Therefore, future research directions may include exploring other potential applications of these complexes in catalysis and other areas of chemistry.
properties
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;copper(1+);chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2.ClH.Cu/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;;/h7-12H,1-6H3;1H;/q;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQRNHTTZWNLMH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C.[Cl-].[Cu+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClCuN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dimesityl-1H-imidazol-3-ium-2-yl) copper chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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